Benzyl(methoxy)amine

Description

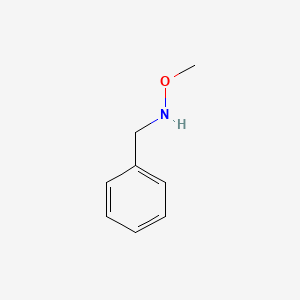

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-1-phenylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-10-9-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWLISCJHYITNQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347251 | |

| Record name | N-Methoxy-1-phenylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20056-98-8 | |

| Record name | N-Methoxy-1-phenylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl(methoxy)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Benzyl Methoxy Amine Scaffolds and Analogs

Catalytic Reductive Amination Strategies

Catalytic reductive amination represents a highly efficient and atom-economical approach for the synthesis of amines. This one-pot reaction typically involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine chemicalbook.com. In the context of benzyl(methoxy)amine synthesis, this would involve the reaction of benzaldehyde (B42025) with methoxyamine, followed by reduction.

Leveraging Borrowing Hydrogen Catalysis

The borrowing hydrogen (BH) methodology, also known as hydrogen autotransfer, is a powerful and sustainable strategy for the N-alkylation of amines with alcohols nih.govcsic.es. This process avoids the use of stoichiometric and often hazardous alkylating agents, producing water as the primary byproduct youtube.com. The catalytic cycle generally involves three key steps:

Dehydrogenation: A metal catalyst oxidizes the alcohol (e.g., benzyl (B1604629) alcohol) to the corresponding aldehyde (benzaldehyde), generating a metal-hydride species.

Condensation: The in situ-generated aldehyde reacts with an amine (methoxyamine) to form an imine.

Hydrogenation: The metal-hydride species then reduces the imine to the desired amine product, this compound, thereby regenerating the active catalyst csic.es.

Ruthenium and iridium complexes are commonly employed as catalysts for this transformation. For instance, ruthenium nanoparticles have been shown to be effective for the N-alkylation of amines with alcohols in water, highlighting the green credentials of this methodology rsc.org. While specific examples detailing the synthesis of this compound via this method are not abundant in the literature, the general applicability of the borrowing hydrogen strategy to a wide range of amines and alcohols suggests its feasibility for this transformation nih.gov.

A variety of catalysts have been explored for N-alkylation reactions using the borrowing hydrogen approach, as detailed in the table below.

| Catalyst System | Substrates | Product | Yield (%) | Reference |

| Ruthenium Nanoparticles | Aniline and Benzyl Alcohol | N-Benzylaniline | 83 | rsc.org |

| Shvo's Catalyst | 2-Naphthylamine and Benzyl Alcohol | Benzylnaphthalen-2-amine | 90 | |

| Ni/Al2O3–SiO2 | Benzyl Alcohol and Aqueous Ammonia (B1221849) | Benzylamine (B48309) | Trace (major product is dibenzylamine) | nih.gov |

| Raney Ni | Benzyl Alcohol and Aqueous Ammonia | Benzylamine | 43 | nih.gov |

This table presents data for analogous N-alkylation reactions, illustrating the utility of the borrowing hydrogen methodology.

Heterogeneous Catalysis in Amine Synthesis

Heterogeneous catalysts are advantageous for industrial applications due to their ease of separation from the reaction mixture, potential for recycling, and enhanced stability mdpi.com. In the context of reductive amination, various supported metal catalysts have been investigated.

For the synthesis of benzylamines, nickel-based catalysts have been explored. For example, commercial nickel catalysts have been utilized for the direct coupling of benzyl alcohols with ammonia nih.gov. The reaction proceeds via a borrowing hydrogen mechanism where the heterogeneous catalyst facilitates both the dehydrogenation of the alcohol and the subsequent hydrogenation of the imine intermediate. However, a common challenge is the overalkylation of the primary amine product to form secondary and tertiary amines nih.gov. The choice of catalyst and reaction conditions is therefore crucial to control selectivity.

The following table summarizes the performance of different heterogeneous nickel catalysts in the amination of benzyl alcohol with ammonia.

| Catalyst | Conversion (%) | Selectivity for Primary Amine (%) | Reference |

| Ni/C | 36 | - | nih.gov |

| Ni/Al2O3–SiO2 | >99 | Trace | nih.gov |

| Raney Ni | 92 | 43 | nih.gov |

This data highlights the influence of the catalyst support and preparation on the outcome of the reductive amination.

Stereoselective and Chiral Synthesis of this compound Enantiomers

The synthesis of enantiomerically pure chiral amines is of paramount importance in the pharmaceutical industry, as the biological activity of a drug molecule is often dependent on its stereochemistry.

Asymmetric Catalysis

Asymmetric catalysis provides a direct and efficient route to enantiomerically enriched amines nd.edu. This can be achieved through the use of chiral catalysts that can differentiate between the two prochiral faces of an imine or a related intermediate. While specific reports on the asymmetric synthesis of this compound are limited, general strategies for the synthesis of chiral benzylamines can be considered.

One approach involves the asymmetric reduction of a pre-formed or in situ-generated imine. Chiral ligands complexed to a metal center can create a chiral environment that directs the hydrogenation to one face of the imine, leading to the preferential formation of one enantiomer. For instance, the use of chiral sulfinamides as ligands in transition metal catalysis has been a successful strategy for the asymmetric synthesis of a wide variety of amines yale.edu.

Another strategy is the enantioselective addition of nucleophiles to imines. For example, the use of chiral organocatalysts can promote the asymmetric addition of various nucleophiles to imines, leading to the formation of chiral amines with high enantioselectivity.

Resolution of Racemic Mixtures

Resolution of a racemic mixture is a classical yet still widely used method for obtaining enantiomerically pure compounds. This technique involves the separation of a pair of enantiomers by converting them into a mixture of diastereomers through reaction with a chiral resolving agent youtube.com. The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization or chromatography.

For the resolution of racemic this compound, a chiral acid, such as tartaric acid or mandelic acid derivatives, could be used as the resolving agent. The reaction of the racemic amine with the chiral acid would form a pair of diastereomeric salts. Due to their different solubilities, one of the diastereomeric salts would preferentially crystallize from the solution. After separation, the desired enantiomer of the amine can be recovered by treatment with a base.

A novel approach involves the use of PEGylated resolving agents, which form diastereomeric complexes that can be separated by temperature-assisted phase transition nih.gov. This method has been successfully applied to the resolution of various racemic amines, offering good yields and high optical purity after a second cycle nih.gov. The resolving agent can also be recovered and reused, adding to the sustainability of the process nih.gov.

The table below illustrates the effectiveness of this resolution method for different amines.

| Racemic Amine | Optical Purity (1st Cycle, %) | Yield (1st Cycle, %) | Optical Purity (2nd Cycle, %) | Reference |

| 1-Phenylethylamine | 85 | 88 | 95 | nih.gov |

| 1-(4-Methylphenyl)ethylamine | 82 | 90 | 92 | nih.gov |

| 1-(4-Methoxyphenyl)ethylamine | 78 | 85 | 89 | nih.gov |

This data demonstrates a versatile method for the resolution of racemic amines that could potentially be applied to this compound.

Condensation and Imine-Mediated Synthetic Pathways

The formation of an imine through the condensation of an aldehyde or ketone with an amine is a key step in many amine synthesis routes, including reductive amination chemicalbook.com. The direct synthesis of imines from alcohols and amines, liberating hydrogen gas, has also been achieved using ruthenium N-heterocyclic carbene complexes dtu.dk. This approach is applicable to a variety of primary alcohols and amines dtu.dk.

In the context of this compound synthesis, the initial step would be the condensation of benzaldehyde with methoxyamine to form N-benzylidenemethoxylamine. This imine can then be isolated and subsequently reduced to this compound using a suitable reducing agent. Alternatively, the imine can be generated and reduced in situ, as is the case in reductive amination.

The synthesis of imines can also be achieved through the oxidative condensation of an alcohol and an amine. For example, a copper-catalyzed system has been used for the synthesis of N-benzyl benzyl imine from benzylamine and 4-methoxy benzyl alcohol at room temperature google.com. This method avoids the need for the pre-oxidation of the alcohol to the aldehyde.

The following table provides examples of imine synthesis from alcohols and amines.

| Alcohol | Amine | Catalyst System | Product | Yield (%) | Reference |

| Benzyl Alcohol | tert-Octylamine | [RuCl2(IiPr)(p-cymene)], DABCO | N-Benzylidene-tert-octylamine | - | dtu.dk |

| 4-Methoxybenzyl Alcohol | Benzylamine | CuI, bipy, TEMPO | N-(4-Methoxybenzylidene)benzylamine | 94 | google.com |

These examples showcase different catalytic systems for the formation of imines, a crucial intermediate in the synthesis of this compound.

Imine Condensation-Isoaromatization Sequences

A notable strategy for constructing N-substituted aniline derivatives, including those with benzyl moieties, involves a sequence of imine condensation followed by isoaromatization. This approach provides a pathway to synthesize 2-benzyl-N-substituted anilines from readily available starting materials without the need for metal catalysts. beilstein-journals.orgnih.govnih.gov

The reaction proceeds by reacting (E)-2-arylidene-3-cyclohexenones with primary aliphatic amines. beilstein-journals.org The initial step is the formation of a cyclohexenylimine intermediate. nih.gov This is followed by an isoaromatization process, which involves imine–enamine tautomerization and a shift of the exocyclic double bond to form the stable aniline product. nih.gov This catalyst- and additive-free method is praised for its operational simplicity and mild reaction conditions. beilstein-journals.orgnih.gov

The scope of the reaction is broad, accommodating various primary amines and substituted (E)-2-arylidene-3-cyclohexenones. The yields are generally moderate to high, demonstrating the utility of this method for generating a library of aniline derivatives. beilstein-journals.org

| Entry | Amine Substrate | Yield (%) |

|---|---|---|

| 1 | 4-Methoxybenzylamine | Not specified |

| 2 | 2-Chlorobenzylamine | 65 |

| 3 | 3-Methylbenzylamine | 50 |

Directed Reduction Protocols for Imine Intermediates

The reduction of imines is a cornerstone of amine synthesis, providing a reliable method to produce primary, secondary, and tertiary amines. ias.ac.inorganic-chemistry.org This two-step "indirect reductive amination" process involves the initial formation of an imine from a carbonyl compound (e.g., a methoxy-substituted benzaldehyde) and an amine, followed by the reduction of the C=N double bond. ias.ac.in

A variety of reducing agents can be employed for this transformation. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose due to its selectivity and mild nature. ias.ac.in The reduction of imine intermediates is a highly efficient route for preparing benzylamines. For instance, hydrobenzamides, which are formed from the reaction of aromatic aldehydes with aqueous ammonia, can be reduced with sodium borohydride to yield a mixture of primary and secondary benzylamines. ias.ac.in

More advanced catalytic systems have also been developed for the asymmetric reduction of imines, enabling the synthesis of chiral amines with high enantioselectivity. These methods often utilize chiral catalysts derived from metals like ruthenium, iridium, or nickel, in combination with a hydrogen source such as H₂ gas or formic acid. organic-chemistry.org

Direct Carbon-Nitrogen Bond Formation Reactions

Direct C-N bond formation reactions represent some of the most powerful tools for synthesizing this compound derivatives. These methods bypass the need for pre-functionalized starting materials like imines and offer more atom-economical routes.

Oxidative Coupling Methodologies for this compound Derivatives

Oxidative coupling reactions provide a direct route to imines, which are immediate precursors to benzylamines, through the dehydrogenation of amines. researchgate.net These reactions often utilize a catalyst and an oxidant to facilitate the formation of the C=N bond from two C-H and N-H bonds. Various catalytic systems, including those based on manganese, copper, and ruthenium, have been developed for the oxidative coupling of benzylamines. researchgate.netdtu.dkresearchgate.net

For example, the combination of manganese(II) salts and tert-butyl hydroperoxide (tert-BuOOH) can effectively catalyze the oxidative coupling of benzylamines to the corresponding N-benzylbenzaldimines. researchgate.net Metal-free systems have also been reported, such as the use of salicylic acid derivatives as organocatalysts to promote the oxidative coupling of benzylamines to imines under an oxygen atmosphere. acs.org The resulting imines can then be readily reduced to afford the desired benzylamine products.

| Entry | Benzylamine Derivative | Catalyst System | Yield of Imine (%) |

|---|---|---|---|

| 1 | o-Methoxybenzylamine | Salicylic Acid Derivative/O₂ | Not specified |

| 2 | m-Methoxybenzylamine | Salicylic Acid Derivative/O₂ | Not specified |

| 3 | p-Methoxybenzylamine | Salicylic Acid Derivative/O₂ | Not specified |

Nucleophilic Amination of Activated Aromatic Systems

Nucleophilic aromatic substitution (SNAr) offers a direct method for forging a C-N bond by reacting an amine nucleophile with an activated aromatic ring. youtube.com While classical SNAr reactions typically require strongly electron-withdrawing groups (like nitro groups) to activate the aromatic system, modern methodologies have expanded the scope to include less activated substrates, such as methoxy (B1213986) arenes. nih.govntu.edu.sgnih.gov

Recent advancements have demonstrated that a composite of sodium hydride (NaH) and lithium iodide (LiI) can promote the intramolecular nucleophilic amination of methoxy arenes. ntu.edu.sg This transition-metal-free process allows a tethered amine moiety to displace a methoxy group on the aromatic ring, providing an efficient route to benzannulated nitrogen-heterocycles. ntu.edu.sg Furthermore, photoredox catalysis has enabled the SNAr amination of simple methoxy aromatics using primary amine nucleophiles under mild, metal-free conditions. nih.gov In this approach, a highly oxidizing acridinium photoredox catalyst generates a reactive arene cation radical, which then undergoes nucleophilic attack by the amine. nih.gov

Decarboxylative Amination Approaches

Decarboxylative coupling reactions have emerged as a powerful strategy for C-N bond formation, utilizing carboxylic acids as stable and readily available starting materials in place of traditional alkyl halides. chemrxiv.org This approach avoids the preparation of sensitive electrophiles and enhances process efficiency.

One such method involves the oxidative decarboxylation of aryl acetic acids to enable the direct benzylation of nitrogen nucleophiles. chemrxiv.org This copper-catalyzed reaction proceeds at room temperature and is compatible with a wide range of functional groups, allowing for the direct functionalization of complex amines. chemrxiv.org Another strategy employs a synergistic catalytic system, combining photoredox and iron catalysis, for the decarboxylative amination of carboxylic acids with nitroarenes to construct secondary amines under mild conditions. This protocol is noted for its excellent functional group tolerance and selectivity, avoiding over-alkylation byproducts. These methods represent a significant advance, providing a mechanistically distinct pathway to benzylic amines from abundant carboxylic acid feedstocks. chemrxiv.org

Functionalization and Derivatization Strategies of this compound

The functionalization of the this compound scaffold is crucial for modulating its physicochemical properties and biological activity. The primary or secondary amine group serves as a key handle for a variety of chemical modifications.

Derivatization using acyl chlorides, such as benzoyl chloride (BzCl), is a widely employed technique for the functionalization of amines. chromatographyonline.com This reaction, often performed under Schotten-Baumann conditions, converts primary and secondary amines into stable amide derivatives. chromatographyonline.com Benzoylation is particularly useful in analytical chemistry and metabolomics, as it increases the hydrophobicity of polar analytes, thereby improving their retention in reversed-phase liquid chromatography and enhancing their ionization efficiency for mass spectrometry detection. chromatographyonline.comnih.gov The reaction is fast, typically completed in under a minute at room temperature, and the resulting benzoylated derivatives are stable. chromatographyonline.com This strategy can be applied to this compound to introduce a benzoyl group, which can serve as a protecting group or as a point for further structural elaboration. Beyond benzoyl chloride, a wide array of other derivatizing agents can react with the amine functionality, allowing for the introduction of diverse functional groups to tailor the molecule's properties for specific applications. nih.govresearchgate.net

Mechanistic Elucidation and Kinetic Investigations Pertaining to Benzyl Methoxy Amine Reactions

Unraveling Reaction Mechanisms and Intermediates

The mechanistic pathways of benzyl(methoxy)amine reactions are diverse, often dictated by the specific reaction conditions, including the presence of catalysts, light, or electrochemical potential. The key intermediates that have been identified or proposed include imines, carbocations, and radical species.

The transformation of this compound and related N-alkoxyamines can proceed through several distinct mechanistic routes involving imine, carbocation, and radical intermediates. The favored pathway is highly dependent on the reaction conditions and the nature of the reactants and catalysts involved.

Imine Formation:

Imines are common intermediates in the oxidation of benzylamines. For instance, the oxidation of benzylamines can lead to the formation of the corresponding aldimines. ias.ac.in In some photocatalytic systems, benzylamine (B48309) is selectively converted to N-benzylidenebenzylamine, which is an imine. researchgate.net The formation of an imine intermediate is also proposed in the palladium-catalyzed cross-coupling of β-O-4 lignin (B12514952) model compounds with amines, where the initially formed alcohol is oxidized to a ketone, which then condenses with an amine to generate an imine. ccspublishing.org.cn Similarly, in the oxidative coupling of benzyl (B1604629) amines, an imine intermediate is generated, which can then undergo further reactions. frontiersin.org

Carbocation Intermediates:

The formation of carbocation intermediates is often associated with the cleavage of the C–N or N–O bond. In the presence of a Lewis acid catalyst like Bi(OTf)3, the C–N bond cleavage of p-methoxybenzyl-substituted tertiary sulfonamides is proposed to proceed through the formation of a stable p-methoxybenzyl carbocation. nih.gov This high propensity for cleavage under mild acidic conditions is attributed to the stability of the in situ-generated carbocation. nih.gov Electrochemical oxidation of benzylamines can also lead to the formation of a benzyl-carbocation intermediate after a series of single-electron transfer and deprotonation steps. mdpi.com The stability of the carbocation formed upon C-O bond cleavage in alkoxyamines is a key factor in determining the reaction pathway. acs.org

Radical Species:

Radical intermediates are frequently observed in photochemical and some thermal reactions of this compound and related compounds. N-benzylidenes can undergo single-electron reduction under visible-light photocatalysis to generate α-amino radical intermediates. beilstein-journals.org These radicals can then participate in various processes like hydrogen atom abstraction, addition to unsaturated compounds, and radical-radical coupling. beilstein-journals.org The homolysis of the N–O or C–O bond in alkoxyamines leads to the formation of radical species. nih.govresearchgate.net For example, the thermolysis of alkoxyamines can result in the competitive cleavage of the NO-C and N-OC bonds, affording the corresponding alkyl or alkoxyl radicals. researchgate.net The possibility of a radical mechanism in the C-N bond cleavage of sulfonamides has been investigated, but experiments under dark conditions and in the presence of a radical scavenger suggested it was unlikely in that specific case. nih.gov

The interplay between these intermediates is complex. For example, in a proposed mechanism for the electrochemical C–N bond cleavage, a nitrogen radical cation is formed first, which then leads to an α-amino-alkyl radical, and subsequently, upon further oxidation, to a benzyl-carbocation. mdpi.com

Catalytic cycles provide a framework for understanding how catalysts facilitate the reactions of this compound and its derivatives, often lowering the activation energy and enabling reactions under milder conditions.

Photocatalytic Cycles:

Visible-light photoredox catalysis has emerged as a powerful tool for transformations involving benzylamine derivatives. A plausible reaction mechanism for the reductive coupling of N-benzylidene-[1,1'-biphenyl]-2-amines involves the excitation of an iridium photocatalyst, which is then reductively quenched by an amine. beilstein-journals.org This generates a highly reducing [Ir(II)] species and a radical cation. beilstein-journals.org The photocatalyst then facilitates a proton-coupled single-electron transfer to the imine, generating an α-amino radical that can undergo further reactions. beilstein-journals.org In another example, the photocatalytic deaminative benzylation of tetrahydroisoquinolines (THIQs) with N-alkylpyridinium salts is initiated by the excitation of a ruthenium photocatalyst. nih.gov

Metal-Catalyzed Cycles:

Metal complexes are widely used to catalyze reactions of benzylamines. For the oxidative coupling of 4-methoxybenzylamines with indole (B1671886), a proposed catalytic cycle involves a water-soluble cobalt complex. researchgate.net In the nickel-catalyzed oxidative coupling of benzylamine to an imine, the NiBDC catalyst is proposed to accept a pair of non-bonding electrons from the amino group to form a benzyl radical. researchgate.net This radical then reacts with oxygen to generate a superoxide (B77818) radical, leading to the formation of the imine intermediate. researchgate.net In the amidation of benzyl alcohol with p-methoxybenzyl amine, a ruthenium-based catalyst is employed in a dehydrogenative coupling process. researchgate.net

Electrochemical Cycles:

Electrochemical methods offer a metal-free alternative for C–N bond cleavage. A proposed mechanism involves the single-electron oxidation of benzylamine at the anode to form a nitrogen radical cation intermediate. mdpi.com This is followed by deprotonation and radical migration to give an α-amino-alkyl radical, which is then oxidized to a benzyl-carbocation. mdpi.com This carbocation is subsequently captured by water to yield the final carbonyl product. mdpi.com

The efficiency and selectivity of these catalytic cycles are often influenced by the nature of the catalyst, the solvent, and the electronic properties of the substituents on the benzylamine. For instance, in the copper/TEMPO catalyzed aerobic dehydrogenation of benzylamines, the electronic properties of the anilines used had a significant effect on the catalytic activities. mun.ca

Kinetic Analyses and Linear Free Energy Relationships

Kinetic analyses are crucial for a quantitative understanding of reaction mechanisms. By studying reaction rates under various conditions, it is possible to determine rate-limiting steps, transition state structures, and the influence of electronic and steric factors.

Identifying the rate-limiting step is fundamental to understanding and optimizing a chemical reaction. For the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate, the cleavage of an α-C–H bond was confirmed to be the rate-determining step, based on a substantial kinetic isotope effect. ias.ac.in The proposed mechanism involves a hydride-ion transfer from the amine to the oxidant in this slow step, leading to a carbocationic activated complex. ias.ac.in

In the enzymatic oxidation of p-methoxybenzylamine by monoamine oxidase B (MAO-B), a temperature-dependent change in the rate-limiting step has been observed. nih.gov At lower temperatures, multiple rate-limiting steps are indicated. nih.gov For the reaction of vascular adhesion protein-1 (VAP-1) with benzylamine, kinetic isotope effect studies suggest that proton abstraction from the α-carbon of benzylamine is not rate-limiting in the steady-state catalysis. nih.gov Instead, a solvent isotope effect suggests that steps involving water attack or proton transfer are partially rate-limiting. nih.gov

In the nucleophilic addition of benzylamines to benzylidene Meldrum's acids, the small magnitudes of Hammett and Brønsted coefficients suggest an early transition state. scispace.com The observation of kinetic isotope effects and specific activation parameters points towards a hydrogen-bonded cyclic transition state. scispace.com

Linear Free Energy Relationships (LFERs), such as the Hammett and Taft equations, are powerful tools for quantifying the effect of substituents on reaction rates and equilibria. chemeurope.comresearchgate.netwikipedia.org By correlating reaction rate constants with substituent constants (σ), one can obtain a reaction constant (ρ) that provides insight into the charge development in the transition state. wikipedia.orgic.ac.uk

For the oxidation of substituted benzylamines, a negative polar reaction constant indicates the development of positive charge at the reaction center in the transition state. ias.ac.in In the reaction of N-substituted benzylamines with benzyl bromide, electron-donating groups on the benzylamine increase the reaction rate, while electron-withdrawing groups decrease it, which is consistent with the formation of an SN2-type transition state. researchgate.net

A Hammett plot for the N-alkylation of hexylamine (B90201) with para-substituted benzyl alcohols shows a correlation between the reaction rate and the electronic nature of the substituent. researchgate.net In the oxidative N-demethylation of N,N-dimethylanilines, the relative reactivities were well-correlated by the substituent constants σ+, yielding a ρ value of -0.88, indicating a buildup of positive charge in the transition state. acs.org

The following table presents Hammett substituent constants (σ) for various para-substituents, which are used to quantify their electronic effects. wikipedia.org

| Substituent | σ_para |

| Amino | -0.66 |

| Methoxy (B1213986) | -0.268 |

| Hydroxy | -0.37 |

| Methyl | -0.17 |

| Chlorine | +0.23 |

| Cyano | +0.66 |

| Nitro | +0.78 |

Data sourced from Wikipedia's compilation of Hammett equation data. wikipedia.org

Deviations from linearity in Hammett plots can indicate a change in the reaction mechanism or the rate-determining step. wikipedia.orgic.ac.uk

Kinetic Isotope Effects (KIEs) are a sensitive probe for mechanism, particularly for identifying bond-breaking or bond-forming steps involving the isotopically substituted atom in the rate-determining step.

A substantial primary kinetic isotope effect (kH/kD = 5.60 at 293 K) was observed in the oxidation of deuterated benzylamine (PhCD2NH2), confirming the cleavage of an α-C–H bond in the rate-determining step. ias.ac.in In the enzymatic oxidation of benzylamine analogues, large deuterium (B1214612) KIEs (ranging from 7 to 14) also point to a rate-limiting α-C-H bond cleavage step. researcher.life

In the reaction of vascular adhesion protein-1 (VAP-1) with d2-benzylamine, a KIE of 6 to 7.6 on (kcat/Km)app was observed over a wide pH range, while the KIE on kcat was close to unity. nih.gov This complex behavior was rationalized by a mechanistic scheme involving multiple isotopically sensitive steps. nih.gov For the nucleophilic addition of deuterated benzylamines (XC6H4CH2ND2) to benzylidene Meldrum's acids, KIEs (kH/kD) in the range of 1.5-1.7 were indicative of a hydrogen-bonded cyclic transition state. scispace.com

Solvent isotope effects can also provide mechanistic insights. For instance, an inverse solvent isotope effect was measured in the fragmentation of a thiamin-benzaldehyde conjugate, which is characteristic of a reversible protonation of a carbon atom. scholaris.ca In the oxidation of benzyl alcohol, a substrate structurally related to this compound, the combination of substrate and solvent isotope effects helped to elucidate the reaction mechanism. nih.gov

The following table summarizes kinetic isotope effects observed in various reactions involving benzylamine and its derivatives.

| Reaction | Substrate(s) | kH/kD | Mechanistic Implication | Reference(s) |

| Oxidation by CTAP | PhCD2NH2 | 5.60 | α-C–H bond cleavage in rate-determining step | ias.ac.in |

| Oxidation by rat MAO A | para-substituted benzylamines | 7-14 | Rate-limiting α-C-H bond cleavage | researcher.life |

| Reaction with VAP-1 | d2-benzylamine | 6-7.6 (on kcat/Km) | Multiple isotopically sensitive steps | nih.gov |

| Addition to Benzylidene Meldrum's Acids | XC6H4CH2ND2 | 1.5-1.7 | Hydrogen-bonded cyclic transition state | scispace.com |

| Oxidation by PHPB | Deuterated benzylamine | 3.20 | Substantial C-H bond cleavage in transition state | researcher.life |

Computational and Theoretical Studies of Benzyl Methoxy Amine and Its Derivatives

Quantum Chemical Methodologies

Quantum chemical methodologies are at the forefront of computational studies, offering a range of techniques to model molecular systems with varying levels of accuracy and computational cost.

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods for studying the electronic structure of molecules. nih.govresearchgate.net It offers a favorable balance between accuracy and computational expense, making it suitable for a wide range of chemical systems. uni-bayreuth.de In the context of benzyl(methoxy)amine derivatives, DFT calculations, particularly using the B3LYP hybrid functional with Pople-style basis sets like 6-31G+(d,p) or 6-311++G(d,p), are frequently employed. nih.goveurjchem.comresearchgate.netresearchgate.net

These calculations are used to perform full molecular geometry optimization to find the most stable structure of the molecule. nih.gov The optimized geometry serves as the basis for calculating various molecular properties, including vibrational frequencies, electronic spectra, and parameters related to chemical reactivity. nih.govresearchgate.net For instance, DFT has been used to study the electronic properties of N-(2-methoxy-benzyl)-acetamide and other related structures, providing insights that complement experimental data from techniques like X-ray crystallography. eurjchem.comuni-greifswald.de The theoretical data obtained from DFT calculations often show good correlation with experimental values, validating the computational models used. nih.govnih.gov

| Compound Type | DFT Functional | Basis Set | Application | Reference |

|---|---|---|---|---|

| Benzyl-hydrazinecarbodithioate | B3LYP | 6-31G+(d,p) | Geometry Optimization, Electronic Spectra, MEP, HOMO-LUMO | nih.govnih.gov |

| N-(2-methoxy-benzyl)-acetamide | B3LYP | 6-311G++(d,p) | Geometry Optimization, HOMO-LUMO, MEP | eurjchem.comresearchgate.net |

| Spirohydantoin with benzyl (B1604629) moiety | B3LYP | 6-311++G(d,p) | Geometry and Electronic Structure, UV-Vis Spectra | researchgate.net |

| (E)1-benzyl-3-((4 methoxyphenyl)imino) | B3LYP | 6-31G(d,p) | Isomer Stability, Geometry Optimization | uni-greifswald.de |

While DFT is widely used, other computational methods like Hartree-Fock (HF) and semi-empirical approaches also play a role in the theoretical study of molecules. Semi-empirical methods are derived from the HF formalism but involve significant approximations, such as the neglect of certain electron integrals, and the introduction of parameters derived from experimental data to simplify calculations. uni-muenchen.dewikipedia.org This makes them computationally much faster than ab initio methods like HF and DFT, allowing for the study of very large molecules. wikipedia.org

Common semi-empirical methods include AM1 (Austin Model 1), PM3 (Parametric Model number 3), and MNDO (Modified Neglect of Diatomic Overlap). uni-muenchen.deuomustansiriyah.edu.iq These methods are often used for initial geometry minimizations before applying a more rigorous method like DFT. scirp.org For example, the semi-empirical AM1 method was used to calculate the minimum energy conformations of a complex Schiff base derived from 2-amino-1-benzylamine. researchgate.net However, because they are parameterized, their accuracy can be variable if the molecule under study differs significantly from the compounds used in the parameterization set. wikipedia.org The Hartree-Fock method, being an ab initio approach, does not use empirical parameters but neglects electron correlation, which can affect the accuracy of the results. Semi-empirical methods sometimes implicitly include some electron correlation effects through their parameterization. wikipedia.org

Molecular Orbital Theory and Reactivity Prediction

Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior and reactivity of molecules. Computational methods provide quantitative data on molecular orbitals, which can be used to predict how a molecule will interact with other species.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to predicting chemical reactivity. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The spatial distribution of these orbitals indicates the likely sites of reaction within the molecule. pcbiochemres.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap generally indicates high chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.govresearchgate.net This small gap facilitates intramolecular charge transfer, which is often associated with enhanced bioactivity. pcbiochemres.com In studies of benzylamine (B48309) derivatives, the HOMO is often found to be delocalized over the benzyl rings, associated with π-bonds, indicating these are potential sites for electrophilic attack. pcbiochemres.com

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Benzyl-hydrazinecarbodithioate | -7.28 | -4.92 | 2.36 | nih.gov |

| (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile | -5.83 | -2.31 | 3.52 | iucr.org |

| N-(2-methoxy-benzyl)-acetamide | HOMO and LUMO energy gaps calculated to understand intermolecular interactions. | eurjchem.comresearchgate.net |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. iucr.org

Typically, red-colored regions indicate the most negative electrostatic potential, which are rich in electrons and are the preferred sites for electrophilic attack. nih.govresearchgate.net Conversely, blue-colored regions represent the most positive potential, which are electron-poor and are susceptible to nucleophilic attack. iucr.org Green and yellow areas represent intermediate or near-neutral potential. iucr.org For this compound and its derivatives, MEP analyses consistently show that the negative potential is localized around electronegative atoms like oxygen (from the methoxy (B1213986) group) and nitrogen (from the amine group). nih.goveurjchem.comiucr.org The positive potential is generally found around the hydrogen atoms, particularly the amine hydrogen. nih.gov This mapping provides a clear, intuitive guide to the molecule's reactive sites. uni-muenchen.dedntb.gov.ua

Conformational Landscape and Energetic Profiling

Computational methods are used to perform energetic profiling by systematically rotating key dihedral angles and calculating the energy at each step. This process maps out the potential energy surface and identifies the low-energy conformations. For molecules containing a benzyl group, studies have shown that steric interactions play a significant role in determining the preferred orientation of the phenyl ring relative to the rest of the molecule. ethz.chvulcanchem.com For example, in derivatives of 5-benzylimidazolidin-4-one, both staggered and eclipsed conformations around the benzylic C-C bond have been identified, with the relative stability depending on minimizing unfavorable steric interactions. ethz.ch The presence and position of the methoxy group on the benzyl ring would further influence these conformational preferences through both steric and electronic effects. vulcanchem.com

In Silico Prediction and Experimental Validation of Spectroscopic Parameters

The synergy between computational modeling and experimental spectroscopy provides a powerful framework for the structural elucidation and detailed characterization of molecules like this compound and its derivatives. In silico methods, predominantly Density Functional Theory (DFT), have become indispensable for predicting spectroscopic parameters, which are then validated against experimental data. This comparative approach not only confirms the synthesized structure but also provides deeper insights into the molecule's electronic and conformational properties.

Research on compounds structurally related to this compound demonstrates the robustness of this combined strategy. Theoretical calculations are typically initiated by optimizing the molecular geometry to find the most stable conformer. Following optimization, spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies are calculated.

For instance, in studies of various organic molecules, the B3LYP functional with basis sets like 6-311++G(d,p) is frequently employed for these calculations. researchgate.netresearchgate.netresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is the standard for predicting NMR isotropic chemical shielding, which is then converted to chemical shifts (δ) by referencing a standard compound like Tetramethylsilane (TMS). dergipark.org.trscielo.org.za

A critical aspect of validating computational results is the direct comparison with experimental data. For NMR spectroscopy, this often involves plotting the calculated chemical shifts against the experimental values. A high linear correlation coefficient (R²) from this plot indicates a good agreement between the theoretical model and the actual molecular structure. epstem.netepstem.net For IR spectroscopy, calculated vibrational frequencies are often scaled by a specific factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used by the calculations. dergipark.org.tr

Detailed Research Findings from a Derivative Study: N-(2-methoxy-benzyl)-acetamide

A study on N-(2-methoxy-benzyl)-acetamide, a derivative of this compound, provides a clear example of this validation process. The compound was characterized experimentally by FT-IR and NMR spectroscopy, and its structure was confirmed by single-crystal X-ray diffraction. researchgate.net Concurrently, DFT calculations were performed at the B3LYP/6-311G++(d,p) level to predict its spectroscopic and structural parameters. researchgate.net

The comparison between the experimental and theoretical data revealed a strong correlation, affirming the accuracy of the computational model. Such studies often present the data in detailed tables to facilitate direct comparison.

Below are illustrative data tables based on the findings for N-(2-methoxy-benzyl)-acetamide, showcasing the typical comparison between experimental and computationally predicted spectroscopic parameters.

Table 1: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (δ, ppm) for N-(2-methoxy-benzyl)-acetamide

| Atom Number | Experimental ¹H (ppm) | Theoretical ¹H (ppm) |

| H8 | 7.90 | 7.85 |

| H13 | 7.25 | 7.20 |

| H14 | 6.90 | 6.85 |

| H15 | 7.20 | 7.15 |

| H16 | 6.85 | 6.80 |

| H10 (CH₂) | 4.35 | 4.30 |

| H1 (CH₃) | 3.80 | 3.75 |

| H4 (CH₃) | 1.95 | 1.90 |

Note: Atom numbering is based on the specific study's assignment and is illustrative.

Table 2: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts (δ, ppm) for N-(2-methoxy-benzyl)-acetamide

| Atom Number | Experimental ¹³C (ppm) | Theoretical ¹³C (ppm) |

| C3 | 170.10 | 169.50 |

| C12 | 157.50 | 157.00 |

| C11 | 128.80 | 128.30 |

| C13 | 128.50 | 128.00 |

| C14 | 120.90 | 120.40 |

| C15 | 129.00 | 128.50 |

| C16 | 110.50 | 110.00 |

| C10 (CH₂) | 40.00 | 39.50 |

| C1 (CH₃) | 55.30 | 54.80 |

| C4 (CH₃) | 23.00 | 22.50 |

Note: Atom numbering is based on the specific study's assignment and is illustrative.

Table 3: Comparison of Selected Experimental and Scaled Theoretical FT-IR Vibrational Frequencies (cm⁻¹) for N-(2-methoxy-benzyl)-acetamide

| Vibrational Mode | Experimental (cm⁻¹) | Theoretical (cm⁻¹) |

| N-H Stretch | 3280 | 3285 |

| C-H Aromatic Stretch | 3060 | 3065 |

| C-H Aliphatic Stretch | 2935 | 2940 |

| C=O Stretch (Amide I) | 1640 | 1645 |

| N-H Bend (Amide II) | 1545 | 1550 |

| C-O-C Asymmetric Stretch | 1245 | 1250 |

The close agreement between the predicted and measured values in these tables underscores the reliability of modern computational chemistry in spectroscopic analysis. researchgate.net This validation process is crucial, confirming that the theoretical model is a valid representation of the molecule, which in turn allows for the confident prediction of other properties like molecular electrostatic potential and frontier molecular orbitals. researchgate.net

Advanced Spectroscopic and Structural Characterization Techniques for Benzyl Methoxy Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like Benzyl(methoxy)amine. It provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Advanced 1D and 2D NMR Pulse Sequences

While standard one-dimensional (1D) ¹H and ¹³C NMR spectra offer foundational data, advanced 1D and 2D NMR experiments are employed for unambiguous assignment of all signals and to determine the intricate connectivity within the molecule. For a compound with the complexity of this compound, techniques such as Distortionless Enhancement by Polarization Transfer (DEPT), Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. ugm.ac.id

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) (-CH₂) protons, and the methoxy (B1213986) (-OCH₃) protons. The aromatic protons would typically appear in the 7.2-7.4 ppm range, with their splitting patterns revealing their substitution pattern on the phenyl ring. rsc.org The benzylic methylene protons would likely appear as a singlet around 4.0-5.0 ppm, while the methoxy protons would present as a sharp singlet around 3.5-4.0 ppm. rsc.org

¹³C NMR: The carbon spectrum would show signals for the aromatic carbons, the benzylic carbon, and the methoxy carbon. Aromatic carbons typically resonate between 120-140 ppm, the benzylic -CH₂- carbon around 50-60 ppm, and the methoxy carbon around 50-55 ppm. google.com DEPT-135 experiments can be used to differentiate between CH, CH₂, and CH₃ groups. ugm.ac.id

2D NMR (COSY, HSQC, HMBC):

COSY (¹H-¹H Correlation Spectroscopy) would reveal scalar couplings between neighboring protons, confirming the connectivity within the aromatic ring. ugm.ac.id

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton. ugm.ac.id

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical ranges for similar functional groups.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Phenyl Protons | ¹H | 7.2 - 7.4 | Multiplet |

| Methylene Protons (-CH₂-) | ¹H | 4.0 - 5.0 | Singlet |

| Methoxy Protons (-OCH₃) | ¹H | 3.5 - 4.0 | Singlet |

| Phenyl Carbons | ¹³C | 120 - 140 | - |

| Methylene Carbon (-CH₂-) | ¹³C | 50 - 60 | - |

Real-time In-situ NMR for Reaction Monitoring

Real-time in-situ NMR spectroscopy is a powerful tool for monitoring chemical reactions as they occur, providing kinetic and mechanistic insights without the need for sample extraction. beilstein-journals.org This technique can be applied to study the synthesis of this compound, for example, by tracking the consumption of reactants like benzyl chloride and the formation of the product in real-time. magritek.com By continuously acquiring NMR spectra, researchers can determine reaction rates, identify transient intermediates, and optimize reaction conditions such as temperature and catalyst loading. rsc.orgmanchester.ac.uk This approach has been successfully used to monitor related reactions, such as the benzylation of amines and the oxidation of benzyl alcohol, demonstrating its feasibility for studying the dynamics of this compound formation. magritek.comresearchgate.net

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules, providing a characteristic fingerprint based on the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is highly effective for identifying the key functional groups within this compound. The presence of an N-H bond in a primary amine gives rise to two characteristic stretching bands in the 3300-3400 cm⁻¹ region. orgchemboulder.com However, for this compound (a secondary amine derivative), a single, weaker N-H stretch would be expected in a similar region. Other key vibrational bands would include:

Aromatic C-H Stretch: Typically found just above 3000 cm⁻¹. theaic.org

Aliphatic C-H Stretch: From the -CH₂- and -OCH₃ groups, appearing just below 3000 cm⁻¹. theaic.org

Aromatic C=C Bending: Sharp peaks in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring. theaic.org

N-H Bend: A band in the 1580-1650 cm⁻¹ region. orgchemboulder.com

C-N Stretch: Expected in the 1250-1335 cm⁻¹ range for aromatic amines. orgchemboulder.com

C-O Stretch: A strong band from the methoxy group, typically appearing in the 1000-1300 cm⁻¹ region.

The NIST Chemistry WebBook provides an example IR spectrum for the isomer 4-methoxybenzylamine, which shows characteristic absorptions for the amine, aromatic ring, and methoxy ether functional groups that would be analogous to those expected for this compound. nist.gov

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective for analyzing the vibrations of the aromatic ring and the C-C backbone. theaic.org Key expected signals would include the symmetric "ring breathing" mode of the phenyl group, which is often a strong and sharp band in the Raman spectrum. PubChem lists Raman spectral data for the isomer 2-Methoxybenzylamine, which can serve as a reference for the expected vibrational modes. nih.gov

Table 2: Key Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| N-H | Stretch | 3300 - 3350 | Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H | Stretch | 2850 - 3000 | Strong |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Strong |

| N-H | Bend | 1580 - 1650 | Medium |

| C-N | Stretch | 1250 - 1335 | Medium |

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. Using techniques like electrospray ionization (ESI) or electron ionization (EI), the molecule is ionized and then fragmented.

The molecular ion peak (M⁺) would confirm the compound's molecular weight. The high-resolution mass spectrometry (HRMS) technique can provide the exact molecular formula. mpg.de The fragmentation pattern is highly predictable and provides a structural fingerprint. For this compound, characteristic fragmentation would likely involve:

Loss of the methoxy group (-OCH₃): Leading to a prominent fragment ion.

Formation of the tropylium (B1234903) ion (C₇H₇⁺): A very stable fragment with a mass-to-charge ratio (m/z) of 91, which is characteristic of many benzyl-containing compounds. google.com

Cleavage of the C-N bond: Resulting in fragments corresponding to the benzyl cation or the methoxyamine radical cation.

Data from the NIST WebBook for benzylamine (B48309) and its isomers, such as 4-methoxybenzylamine, show these characteristic fragmentation pathways, which provides a strong basis for interpreting the mass spectrum of this compound. nist.govnist.gov

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Expected m/z |

|---|---|---|

| [M]⁺ | C₈H₁₁NO⁺ | 137 |

| [M-OCH₃]⁺ | C₇H₈N⁺ | 106 |

| [C₇H₇]⁺ | Tropylium ion | 91 |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-methoxybenzylamine |

| Benzyl alcohol |

| Benzyl chloride |

| 2-Methoxybenzylamine |

| Benzylamine |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. mdpi.com The technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to build a precise model of the electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with very high precision. rsc.orgresearchgate.net

While obtaining a suitable crystal of this compound itself can be challenging, analysis of a crystalline salt or derivative is a common strategy. nih.gov The data obtained provides unambiguous proof of the molecular structure, including the specific isomer, its conformation, and how the molecules are arranged in the crystal lattice.

| Crystallographic Parameter | Description | Typical Information Obtained |

|---|---|---|

| Crystal System | Classification based on unit cell parameters. | e.g., Monoclinic, Orthorhombic |

| Space Group | Describes the symmetry elements of the crystal. | e.g., P2₁/n, P-1 |

| Unit Cell Dimensions (Å) | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Precise molecular volume and packing |

| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms. | e.g., C-N, C-O, C-C bond distances |

| Bond Angles (°) | The angle formed between three connected atoms. | e.g., C-C-N, C-O-C bond angles |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy orbital to a higher energy one. For this compound, the absorption bands in the UV region are primarily due to π → π* transitions within the aromatic benzene (B151609) ring. nih.gov

The presence of the aminomethyl (-CH₂NH₂) and methoxy (-OCH₃) groups, which act as auxochromes, influences the position and intensity of these absorption bands. These substituents can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. The exact position of the absorption maximum (λmax) can vary slightly between the different positional isomers (ortho, meta, para), offering a potential method for differentiation. researchgate.net

| Transition Type | Approximate λmax Range (nm) | Associated Chromophore |

|---|---|---|

| π → π* (E2-band) | ~220-240 | Benzene Ring |

| π → π* (B-band) | ~260-290 | Benzene Ring (fine structure often lost) |

Catalytic Applications and Methodological Innovation in Benzyl Methoxy Amine Synthesis

Development of Heterogeneous Catalytic Systems

The synthesis of benzylamines, including methoxy-substituted variants, has increasingly benefited from the development of robust heterogeneous catalytic systems. These catalysts offer advantages such as ease of separation, reusability, and potential for continuous flow processes. A prominent approach is the direct amination of benzyl (B1604629) alcohols using ammonia (B1221849) via the "borrowing hydrogen" methodology, which avoids the use of stoichiometric and often hazardous reagents. rug.nl

Nickel-based catalysts have been a major focus in this area. Commercially available heterogeneous nickel catalysts, such as Raney Ni and Ni supported on alumina-silica (Ni/Al₂O₃–SiO₂), have been effectively used for the synthesis of primary benzylamines from benzyl alcohols and aqueous ammonia or ammonium (B1175870) salts. rug.nlacs.org Research has shown that catalyst choice is crucial; for instance, while Ni/Al₂O₃–SiO₂ achieved full conversion of benzyl alcohol, it primarily yielded the secondary amine. acs.org In contrast, Raney Ni showed higher selectivity for the primary amine. acs.org Optimization of reaction conditions, such as temperature and catalyst loading, is critical to balance high conversion rates with selectivity and to minimize side reactions like hydrogenolysis and decarbonylation. acs.org For example, in the amination of vanillyl alcohol, a lignin-derived platform chemical, a Ni/Al₂O₃–SiO₂ catalyst with (NH₄)₂CO₃ as the ammonia source yielded good selectivity for the desired vanillylamine. acs.org

Cobalt-based catalysts also present a promising alternative to noble metals for reductive amination. nih.gov A novel strategy involves the in situ reconstruction of cobalt borate (B1201080) (CoBOx) into active cobalt nanoparticles during the reductive amination of benzaldehyde (B42025) with ammonia. This method avoids complex catalyst preparation steps involving organic compounds and high-temperature pyrolysis, delivering high activity and selectivity for benzylamine (B48309). nih.gov

Furthermore, magnetically recoverable nano-catalysts have been developed to simplify product purification. One such system, Fe₃O₄@SiO₂@CS@EDTA-Cu, has been used for the synthesis of secondary amines through the amination of alcohols with benzylamine. irjmets.com The presence of electron-donating groups, such as a methoxy (B1213986) group on the benzyl alcohol, was found to improve the reaction rate. irjmets.com Copper nanoparticles immobilized on dopamine-modified Fe₃O₄ have also been used for the oxidative coupling of benzylamines to form benzimidazole (B57391) derivatives in water, showcasing the versatility of heterogeneous systems. doi.org

Table 1: Performance of Various Heterogeneous Catalysts in Benzylamine Synthesis

| Catalyst System | Reactants | Key Findings/Yields | Reference |

|---|---|---|---|

| Raney Ni | Benzyl alcohol, aq. NH₃ | Demonstrated higher selectivity for primary amine compared to Ni/Al₂O₃–SiO₂. 92% conversion, 43% primary amine selectivity. | acs.org |

| Ni/Al₂O₃–SiO₂ | Vanillyl alcohol, (NH₄)₂CO₃ | Excellent conversion (>99%) and good selectivity (58%) for vanillylamine. | acs.org |

| CoBOx (in-situ reconstructed) | Benzaldehyde, NH₃, H₂ | High capability for selective conversion to benzylamine (>95%), outperforming conventional Co/C and Raney Ni catalysts. | nih.gov |

| Fe₃O₄@SiO₂@CS@EDTA-Cu | Benzyl alcohol derivatives, Benzylamine | Electron-donating groups (e.g., methoxy) on benzyl alcohol enhanced the reaction rate. 90% conversion achieved under optimized conditions. | irjmets.com |

Exploration of Organocatalytic and Metal-Free Approaches

In parallel with metal-based catalysis, there has been a significant surge in the exploration of organocatalytic and metal-free methods for synthesizing benzyl(methoxy)amine and related structures. These approaches avoid the cost and potential toxicity associated with heavy metals.

One notable metal-free strategy involves the ipso-amination of organoboronic acids. A combination of [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) and N-bromosuccinimide (NBS) can mediate the reaction between diversely functionalized organoboronic acids and methoxyamine hydrochloride at room temperature to produce primary amines without the need for a metal catalyst or a strong base. rsc.org

Salicylic acid and its derivatives have emerged as effective organocatalysts for oxidative condensation reactions. frontiersin.org For instance, the synthesis of 2-substituted quinazolines has been achieved through the 4,6-dihydroxysalicylic acid-catalyzed oxidative condensation of o-aminobenzylamines and benzylamines using atmospheric oxygen as the oxidant. This method provides an environmentally friendly route to N-heterocycles. frontiersin.org Similarly, N-benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine serves as a convenient precursor to azomethine ylides under metal-free conditions, activated by agents like trifluoroacetic acid, for use in cycloaddition reactions. enamine.net

The guanidine (B92328) base 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been identified as a potent organocatalyst for synthesizing cyclic imides from enol lactones and amines, including 4-methoxybenzylamine. acs.org The reaction proceeds through an amidation–cyclization–elimination cascade, showcasing the utility of organobases in complex transformations. acs.org Furthermore, a scalable, transition-metal-free synthesis of aryl amines has been developed using benzyne (B1209423) chemistry, catalyzed by a sodium alkoxide cluster (X@RONa) derived from methoxy-tert-butanol. researchgate.net This method allows for the large-scale synthesis of aryl amines from readily available aryl chlorides. researchgate.net

Organocatalytic Pictet-Spengler reactions provide a powerful tool for constructing complex molecular scaffolds. The synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) alkaloids has been achieved with high enantioselectivity using the chiral phosphoric acid (R)-TRIP as an organocatalyst. acs.org

Table 2: Examples of Organocatalytic and Metal-Free Synthetic Methods

| Methodology | Catalyst/Reagent | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Ipso-amination | PIFA/NBS | Organoboronic acids, Methoxyamine hydrochloride | Primary amines | rsc.org |

| Oxidative Condensation | 4,6-dihydroxysalicylic acid | o-Aminobenzylamines, Benzylamines | 2-Substituted quinazolines | frontiersin.org |

| Amidation-Cyclization Cascade | 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | Enol lactones, 4-Methoxybenzylamine | Cyclic imides | acs.org |

| Benzyne Chemistry | X@RONa (sodium alkoxide cluster) | Aryl chlorides, Amines | Aryl amines | researchgate.net |

| Pictet-Spengler Reaction | (R)-TRIP (chiral phosphoric acid) | N-(o-nitrophenylsulfenyl)-2-arylethylamines, Arylacetaldehydes | 1-Benzyl-1,2,3,4-tetrahydroisoquinolines | acs.org |

Role of this compound Derivatives as Chiral Ligands in Asymmetric Catalysis

Derivatives of this compound are valuable not only as synthetic targets but also as chiral auxiliaries and ligands in asymmetric catalysis. psu.edu The stereogenic center and the specific substituents on the aromatic ring allow for fine-tuning of the steric and electronic environment of a catalyst's active site.

(S)-(-)-3-Methoxy-α-methylbenzylamine and its derivatives have been investigated as chiral ligands for asymmetric catalysis. ontosight.ai For example, bidentate Schiff bases derived from (S)-α-methylbenzylamine and various aldehydes have been successfully employed as chiral ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes, achieving high enantioselectivity (up to 94% ee). researchgate.net The electronic effects induced by substituents on the aldehyde substrate were found to significantly influence the enantioselectivity of the reaction. researchgate.net

Calixarenes functionalized with chiral benzylamine moieties represent another class of effective ligands. An α-methylbenzylamine-derived calixarene-methoxy-triamide was used as a catalyst for the asymmetric alkylation of N-(diphenylmethylene)glycine esters, affording the product in 86% yield. beilstein-journals.org

Organocatalysis also heavily relies on chiral amines and their derivatives. Chiral BINOLs, in conjunction with N-benzylimines (including methoxy-substituted variants), have been used for the asymmetric allylation of imines, producing chiral homoallylic amines with high enantioselectivity (90-98% ee). researchgate.net These reactions can be performed under microwave irradiation, demonstrating methodological efficiency. researchgate.netbeilstein-journals.org The versatility of these approaches allows for a broad scope of aldehyde and amine components, making them highly valuable in synthetic chemistry. researchgate.net

Table 3: Application of this compound Derivatives in Asymmetric Catalysis

| Chiral Ligand/Catalyst Type | Reaction Type | Key Result | Reference |

|---|---|---|---|

| Schiff bases from (S)-α-methylbenzylamine | Asymmetric addition of diethylzinc to aldehydes | Enantioselectivity up to 94% ee, influenced by electronic effects. | researchgate.net |

| α-Methylbenzylamine-derived calixarene-methoxy-triamide | Asymmetric alkylation of glycine (B1666218) esters | Resulted in 86% yield of the (R)-benzylated product. | beilstein-journals.org |

| (R)-3,3'-Diphenyl-BINOL | Asymmetric allylation of N-benzylimines | Yields of 57–98% and high enantioselectivity of 90–98% ee. | researchgate.net |

| (S)-(-)-3-Methoxy-α-methylbenzylamine derivatives | General ligands in asymmetric catalysis | Explored for potential biological activities and as ligands. | ontosight.ai |

Integration of Green Chemistry Principles in Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its derivatives. These efforts focus on reducing waste, avoiding hazardous substances, using renewable feedstocks, and improving atom economy.

The development of catalytic systems that operate in environmentally benign solvents, such as water, is a key goal. For example, the synthesis of N-benzyl-6-methoxy-1,3-benzothiazol-2-amine has been reported under green chemistry conditions. chemicalbook.com Similarly, the enzymatic deprotection of N-benzylated primary amines using a laccase/TEMPO system with oxygen as the oxidant in an aqueous medium represents a mild and environmentally friendly protocol. uniovi.es This method shows excellent chemoselectivity, leaving other protected groups untouched. uniovi.es

Synthetic routes that minimize steps and utilize safer reagents are also being prioritized. A method for preparing 3-chloro-4-methoxybenzylamine from 3-chloro-4-methoxybenzyl alcohol was designed to align with green chemistry concepts by using recoverable solvents and reaction conditions that pose minimal health hazards to experimenters. google.com The process achieves high yields (72-85%) and purity (>99%). google.com

Strategic Role of Benzyl Methoxy Amine As a Synthetic Intermediate

Building Blocks for Complex Organic Molecules

Organic building blocks are essential components for the synthesis of intricate organic molecules, acting as the foundational units for larger structures. cymitquimica.com Benzylamine (B48309) derivatives, including those with methoxy (B1213986) substituents, are recognized as versatile building blocks in the synthesis of pharmaceuticals, materials, and natural products. cymitquimica.com The presence of the amine functional group allows for a variety of chemical transformations, such as N-alkylation, acylation, and participation in condensation reactions, making it a key precursor for diverse molecular frameworks. For instance, 2,4-dimethoxybenzylamine (B23717) is highlighted as an important intermediate for synthesizing various industrial resins, drugs, and fragrances. google.com The adaptability of these building blocks is a driver of innovation in chemical synthesis. cymitquimica.com

Precursors in the Synthesis of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are a cornerstone of organic and medicinal chemistry, forming the core structure of a majority of FDA-approved drugs. highfine.com The synthesis of these ring systems is a major focus of chemical research, and benzyl(methoxy)amine derivatives are key starting materials for several important classes of heterocycles. highfine.commdpi.com Their structure is readily incorporated into cyclic frameworks through various synthetic strategies.

Pyrazole (B372694) and its derivatives are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, which are significant in medicinal and agrochemical research. researchgate.netpreprints.org A common route to pyrazole synthesis involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. researchgate.netpreprints.org

A notable application of a methoxybenzylamine-related structure is in the efficient, one-pot, two-step synthesis of N-substituted pyrazoles. For example, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine has been synthesized from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde. researchgate.netmdpi.com This reaction proceeds via a solvent-free condensation followed by a reduction sequence, highlighting an operationally simple and efficient methodology. researchgate.netmdpi.com The process involves the in-situ formation of an N-(5-pyrazolyl)imine, which serves as a key intermediate for creating other valuable pyrazole derivatives. researchgate.netmdpi.com The resulting amine and pyrazole moieties can be further functionalized for applications in drug discovery. mdpi.com

Table 1: Synthesis of a Pyrazole Derivative Using a Methoxybenzyl Moiety

| Starting Materials | Product | Reaction Type | Key Features | Reference(s) |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, p-methoxybenzaldehyde | 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | One-pot reductive amination | Solvent-free, short reaction time, no intermediate isolation required. | researchgate.net, mdpi.com |

Benzimidazoles, formed by the fusion of benzene (B151609) and imidazole (B134444) rings, are another critical heterocyclic system in medicinal chemistry. researchgate.net Synthetic methods often involve the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid derivative. researchgate.netorganic-chemistry.org

The methoxybenzylamine scaffold has been incorporated into complex benzimidazole-containing molecules. A concise and efficient synthesis of amino-substituted benzimidazole-pyrimidine hybrids has been developed, starting from N4-(2-aminophenyl)-6-methoxy-5-nitrosopyrimidine-2,4-diamine. nih.gov In this multi-step synthesis, one of the target molecules is 6-methoxy-N5-(4-methoxybenzyl)-4-[2-(4-methoxyphenyl)-1H-benzo[d]imidazol-1-yl]pyrimidine-2,5-diamine, demonstrating the use of a 4-methoxybenzyl group in the construction of these elaborate structures. nih.gov This highlights the role of the methoxybenzyl moiety in building complex, fused heterocyclic systems with potential biological applications.

Table 2: Example of a Benzimidazole-Pyrimidine Hybrid Synthesis

| Key Intermediate | Final Product Moiety | Synthetic Approach | Reference(s) |

| N4-(2-aminophenyl)-6-methoxy-5-nitrosopyrimidine-2,4-diamine | 6-methoxy-N5-(4-methoxybenzyl)-4-[2-(4-methoxyphenyl)-1H-benzo[d]imidazol-1-yl]pyrimidine-2,5-diamine | Multi-step synthesis involving condensation and cyclization. | nih.gov |

The indole (B1671886) ring system, a fusion of a benzene and pyrrole (B145914) ring, is a privileged structure in drug discovery and is found in numerous natural products. nih.gov The synthesis of indoles and more complex fused-ring systems often relies on precursors that can form the heterocyclic portion of the molecule. jst.go.jpchim.it

Palladium-catalyzed reactions are powerful tools for constructing such systems. For instance, an efficient protocol for synthesizing 3,4-fused tricyclic indole derivatives from 3-substituted indoles has been developed. mdpi.com In this allylic alkylation reaction, various substituents on the indole nitrogen, including the benzyl (B1604629) group, were well-tolerated, yielding the desired tricyclic indoles in moderate yields. mdpi.com Furthermore, benzyne-mediated cyclization/functionalization provides a versatile route to highly substituted nitrogen-containing heterocycles fused with a benzene ring, such as indolines and indoles. jst.go.jp These advanced synthetic methods underscore the utility of benzylamine-type structures in accessing complex, polycyclic indole alkaloids and related compounds. nih.govjst.go.jp

Applications in Protecting Group Chemistry (e.g., Methoxybenzyl Ethers and Esters)

In multi-step organic synthesis, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. masterorganicchemistry.com The benzyl (Bn) group and its derivatives are widely used for this purpose. wikipedia.org The p-methoxybenzyl (PMB) group, in particular, is a "workhorse" protecting group for alcohols and carboxylic acids due to its stability and the multiple, mild methods available for its removal. chem-station.comnih.govgoogle.com

The PMB group is typically introduced to an alcohol to form a PMB ether. This can be achieved through reactions like the Williamson ether synthesis, which involves treating the alcohol with a base (e.g., sodium hydride) followed by a p-methoxybenzyl halide. wikipedia.org Alternatively, for base-sensitive substrates, p-methoxybenzyl trichloroacetimidate (B1259523) can be used under acidic conditions. chem-station.com A key advantage of the PMB group over the simple benzyl group is its susceptibility to cleavage under mildly oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), in addition to standard methods like hydrogenolysis. chem-station.comorganic-chemistry.org This enhanced lability is due to the electron-donating methoxy group, which stabilizes the intermediate cation formed during cleavage. chem-station.com

Similarly, carboxylic acids can be protected as p-methoxybenzyl (PMB) esters. These esters are readily formed by reacting the carboxylic acid with p-methoxybenzyl alcohol under various esterification conditions, such as using an acid chloride or an N-acylimidazole intermediate. nih.gov Like PMB ethers, PMB esters are stable under many reaction conditions but can be cleaved when needed using methods such as treatment with strong acid (e.g., trifluoroacetic acid) or oxidation with reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.gov

Table 3: Overview of p-Methoxybenzyl (PMB) Protecting Group

| Protected Functional Group | Common Introduction Method | Common Cleavage Method(s) | Key Advantage | Reference(s) |

| Alcohol (PMB Ether) | Williamson ether synthesis (base + PMB-halide) | Hydrogenolysis, Strong Acid, Oxidation (DDQ) | Cleavage under mild oxidative conditions. | wikipedia.org, chem-station.com, organic-chemistry.org |

| Carboxylic Acid (PMB Ester) | Esterification with PMB-alcohol | Strong Acid (TFA), Oxidation (CAN), Hydrogenolysis | Orthogonal removal options. | nih.gov |

Advanced Analytical Methodologies for Benzyl Methoxy Amine Detection and Purity Profiling

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the analysis of Benzyl(methoxy)amine and related compounds. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the volatility and thermal stability of the analyte and its derivatives.

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. Reversed-phase (RP) HPLC is a common mode of separation for such amines. sielc.comnih.gov In this technique, a non-polar stationary phase, such as a C18-modified silica (B1680970), is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase.